REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](C#N)=[N:4][C:5]([Br:9])=[CH:6][C:7]=1[Br:8].O.[C:13](=[O:16])(O)[O-:14].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:2]1[C:3]([C:13]([OH:14])=[O:16])=[N:4][C:5]([Br:9])=[CH:6][C:7]=1[Br:8] |f:2.3|
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1Br)Br)C#N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed again to 100° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
WASH
|
Details
|
the aqueous solution was washed 2× with MTB-ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was then adjusted to pH ˜2 by addition of 2 M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1Br)Br)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |